Hidrocloruro de N-butil nor escopolamina

Descripción general

Descripción

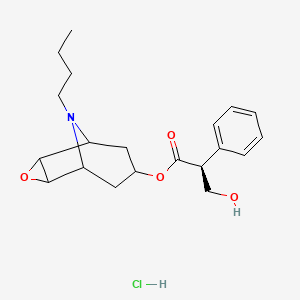

N-Butyl Nor Scopolamine Hydrochloride is a quaternary ammonium compound derived from scopolamine . It is a white crystalline powder that is soluble in water . It is used as a pharmaceutical active substance in various research fields .

Molecular Structure Analysis

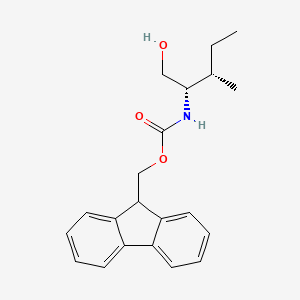

The molecular formula of N-Butyl Nor Scopolamine Hydrochloride is C20H28ClNO4 . It has a molecular weight of 381.9 g/mol . The compound is a quaternary ammonium compound derived from scopolamine .Physical And Chemical Properties Analysis

N-Butyl Nor Scopolamine Hydrochloride is a white crystalline powder that is soluble in water . It has a molecular weight of 381.9 g/mol .Aplicaciones Científicas De Investigación

Gestión del dolor

“Hidrocloruro de N-butil nor escopolamina” se utiliza a menudo en combinación con AINE (fármacos antiinflamatorios no esteroideos) para el tratamiento de diferentes tipos de dolor . Las ventajas de esta combinación de dosis fijas son que mejoran la respuesta en personas con monoterapia insuficiente . Un ingrediente activo puede contrarrestar las reacciones adversas del otro .

Agente espasmolítico

Este compuesto es un tipo de fármaco espasmolítico, que se utiliza para reducir los espasmos en los músculos lisos . Se utiliza a menudo en combinación con otros fármacos para mejorar su efecto terapéutico .

Trabajo de parto y parto

Algunos estudios se han centrado en varios agentes antiespasmódicos, incluido “this compound”, para acortar la fase de trabajo de parto .

Investigación neurológica

“this compound” se utiliza en la investigación neurológica, particularmente en el estudio del dolor y la inflamación . Se utiliza como material de referencia para un análisis de datos altamente preciso y confiable .

Tratamiento de huesos rotos e hinchazones

Se aplica externamente para huesos rotos e hinchazones . Esta aplicación se basa en sus propiedades antiinflamatorias y analgésicas

Mecanismo De Acción

Target of Action

N-Butyl Nor Scopolamine Hydrochloride, also known as Butylscopolamine, primarily targets the muscarinic acetylcholine receptors (mAChRs) . These receptors play a crucial role in the parasympathetic nervous system, which controls various body functions such as heart rate, digestion, and salivation .

Mode of Action

Butylscopolamine acts as a competitive antagonist at muscarinic acetylcholine receptors . It binds to muscarinic M3 receptors in the gastrointestinal tract . This prevents acetylcholine from binding to and activating the receptors, which would otherwise result in contraction of the smooth muscle .

Biochemical Pathways

The primary biochemical pathway affected by Butylscopolamine is the cholinergic signaling pathway . By antagonizing the muscarinic acetylcholine receptors, Butylscopolamine inhibits the parasympathetic nervous system, leading to a decrease in various body functions controlled by this system .

Pharmacokinetics

The pharmacokinetics of Butylscopolamine are characterized by its limited bioavailability when administered orally . The maximum drug concentration occurs approximately 0.5 hours after oral administration . A first-pass metabolism is suggested to occur after oral administration of Butylscopolamine, as only 2.6% of non-metabolized Butylscopolamine is excreted in urine .

Result of Action

The primary result of Butylscopolamine’s action is the reduction of spasms and related pain during abdominal cramping . By preventing the contraction of smooth muscle in the gastrointestinal tract, Butylscopolamine effectively reduces the discomfort caused by abdominal cramps .

Ventajas Y Limitaciones Para Experimentos De Laboratorio

The use of N-Butyl Nor Scopolamine Hydrochloride in lab experiments has several advantages. N-Butyl Nor Scopolamine Hydrochloride is relatively easy to synthesize, and it is relatively inexpensive. N-Butyl Nor Scopolamine Hydrochloride is also relatively stable, and it has a long shelf life. However, there are also some limitations to the use of N-Butyl Nor Scopolamine Hydrochloride in lab experiments. N-Butyl Nor Scopolamine Hydrochloride has a low solubility in water, meaning that it must be dissolved in an organic solvent before it can be used. Additionally, N-Butyl Nor Scopolamine Hydrochloride has a short half-life in the body, meaning that it must be administered frequently in order to maintain its effects.

Direcciones Futuras

The future of N-Butyl Nor Scopolamine Hydrochloride research is promising. N-Butyl Nor Scopolamine Hydrochloride has a variety of potential applications, including the treatment of neurological and psychiatric disorders. Additionally, N-Butyl Nor Scopolamine Hydrochloride has potential applications in the treatment of drug addiction, as it has been shown to reduce the activity of the central nervous system. N-Butyl Nor Scopolamine Hydrochloride could also be used to study the effects of drugs on the cardiovascular system, as it has been shown to reduce the activity of the cardiovascular system. Finally, N-Butyl Nor Scopolamine Hydrochloride could be used to study the effects of drugs on the respiratory system, as it has been shown to reduce the activity of the respiratory system.

Métodos De Síntesis

N-Butyl Nor Scopolamine Hydrochloride is synthesized from scopolamine, a tertiary amine, by reacting it with butyl bromide in the presence of an acid catalyst. The reaction produces the desired N-Butyl Nor Scopolamine Hydrochloride and a byproduct of butyl bromide. The reaction is carried out in an aqueous solution, and the reaction time is typically between one and two hours. The product is then separated from the byproduct and purified by recrystallization.

Propiedades

IUPAC Name |

(9-butyl-3-oxa-9-azatricyclo[3.3.1.02,4]nonan-7-yl) (2S)-3-hydroxy-2-phenylpropanoate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H27NO4.ClH/c1-2-3-9-21-16-10-14(11-17(21)19-18(16)25-19)24-20(23)15(12-22)13-7-5-4-6-8-13;/h4-8,14-19,22H,2-3,9-12H2,1H3;1H/t14?,15-,16?,17?,18?,19?;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSLCPCNDUBUVAN-FDOJSRBYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN1C2CC(CC1C3C2O3)OC(=O)C(CO)C4=CC=CC=C4.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCN1C2CC(CC1C3C2O3)OC(=O)[C@H](CO)C4=CC=CC=C4.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H28ClNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30747279 | |

| Record name | 9-Butyl-3-oxa-9-azatricyclo[3.3.1.0~2,4~]nonan-7-yl (2S)-3-hydroxy-2-phenylpropanoate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30747279 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

381.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

22235-98-9 | |

| Record name | 9-Butyl-3-oxa-9-azatricyclo[3.3.1.0~2,4~]nonan-7-yl (2S)-3-hydroxy-2-phenylpropanoate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30747279 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

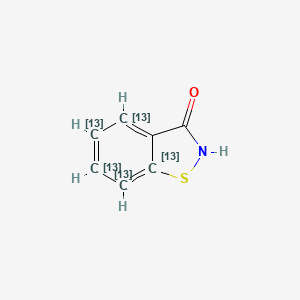

![Sodium (6R,7R)-7-amino-3-(((6-hydroxy-2-methyl-5-oxo-2,5-dihydro-1,2,4-triazin-3-yl)thio)methyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B589080.png)

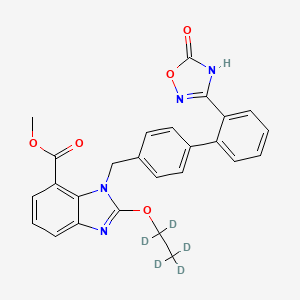

![Dibenzo[a,i]pyrene-d14](/img/structure/B589101.png)